molecular formula C19H16ClN3O4S B4887933 2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide

2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B4887933
M. Wt: 417.9 g/mol
InChI Key: ZEZANJPJWRDALD-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a combination of phenoxy, thiazole, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps:

    Formation of the phenoxy intermediate: This involves the reaction of 4-chloro-2-methylphenol with a suitable halogenated compound under basic conditions to form the phenoxy intermediate.

    Thiazole ring formation: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Coupling reaction: The phenoxy intermediate is then coupled with the thiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and thiazole groups can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of corresponding quinones or sulfoxides.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of the chlorine atom with various nucleophiles, forming different substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The phenoxy and thiazole groups can interact with enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)propanoic acid: Known for its herbicidal properties.

    4-chloro-2-methylphenol: Used as an intermediate in organic synthesis.

    2-methyl-4-chlorophenoxyacetic acid: Another herbicidal compound with similar structural features.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is unique due to the combination of phenoxy, thiazole, and nitrophenyl groups in a single molecule

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-11-9-14(20)5-8-17(11)27-12(2)18(24)22-19-21-16(10-28-19)13-3-6-15(7-4-13)23(25)26/h3-10,12H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZANJPJWRDALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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